molecular formula C47H64ClN5O13S B8209480 Ado-trastuzuMab-eMtansine cas nr CAS No. 1018448-65-1

Ado-trastuzuMab-eMtansine cas nr

Cat. No.: B8209480
CAS No.: 1018448-65-1
M. Wt: 974.6 g/mol
InChI Key: WPWQMVXPTHKASL-KLVLVJRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ado-trastuzuMab-eMtansine, also known as Trastuzumab Emtansine, is a compound with a molecular weight of 974.57 . It is a humanized monoclonal antibody (trastuzumab) covalently linked to the cytotoxic agent DM1 .


Synthesis Analysis

The synthesis of Ado-trastuzuMab-eMtansine involves complex biochemical processes. Detailed information about its synthesis can be found in various scientific papers .


Molecular Structure Analysis

The molecular structure of Ado-trastuzuMab-eMtansine is quite complex. It includes a humanized monoclonal antibody linked to a cytotoxic agent . More in-depth structural characterization can be found in scientific literature .


Chemical Reactions Analysis

The chemical reactions involving Ado-trastuzuMab-eMtansine are complex and involve multiple stages. These reactions are crucial for its function as a drug .


Physical and Chemical Properties Analysis

Ado-trastuzuMab-eMtansine has a molecular weight of 974.57 and its IUPAC name is quite complex .

Mechanism of Action

Ado-trastuzuMab-eMtansine works by binding to the HER2 receptor on cancer cells. After binding, it undergoes receptor-mediated internalization into cells, is catabolized in lysosomes where DM1-containing catabolites are released and subsequently bind tubulin to cause mitotic arrest and cell death .

Safety and Hazards

Ado-trastuzuMab-eMtansine should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The development of Ado-trastuzuMab-eMtansine represents a significant advancement in the treatment of HER2-positive breast cancer. Future research is focused on improving target-specificity, optimizing the toxicity profile, and identifying biomarkers for patient selection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ado-trastuzuMab-eMtansine involves the conjugation of the monoclonal antibody trastuzumab with the cytotoxic agent emtansine (DM1) via a stable linker. This is achieved through a series of chemical reactions that result in the formation of the final product.", "Starting Materials": [ "Trastuzumab", "Emtansine (DM1)", "Linker molecule", "Protecting groups", "Solvents", "Reagents" ], "Reaction": [ "Protection of functional groups on trastuzumab and emtansine", "Activation of linker molecule", "Conjugation of linker molecule to trastuzumab", "Removal of protecting groups", "Activation of emtansine", "Conjugation of activated emtansine to linker-modified trastuzumab", "Purification of Ado-trastuzuMab-eMtansine" ] }

CAS No.

1018448-65-1

Molecular Formula

C47H64ClN5O13S

Molecular Weight

974.6 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate

InChI

InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1

InChI Key

WPWQMVXPTHKASL-KLVLVJRKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.